Teicoplanin A2-3
Descripción
Propiedades
Número CAS |
61036-62-2; 61036-64-4 |
|---|---|
Fórmula molecular |
C88H97Cl2N9O33 |
Peso molecular |
1879.7 g/mol |
Nombre IUPAC |
(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
Clave InChI |
BJNLLBUOHPVGFT-QRZIFLFXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Teicoplanin A2-3, a major component of the teicoplanin glycopeptide antibiotic complex. Teicoplanin is a crucial therapeutic agent used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide details its core chemical structure, presents key quantitative data, outlines relevant experimental protocols for its isolation and analysis, and visualizes its structural relationships and mechanism of action.
Core Chemical Structure and Properties
Teicoplanin is a complex mixture of five major lipoglycopeptides (A2-1 through A2-5) and four minor components.[2] All teicoplanin A2 components share an identical glycopeptide core, known as Teicoplanin A3-1, which is a heptapeptide (B1575542) aglycone decorated with mannose and N-acetylglucosamine sugar moieties.[2][3] The distinction between the A2 components arises from the structure of a third sugar, an N-acyl-β-D-glucosamine, which bears a variable fatty acid side chain.[2][3]
This compound is specifically defined by the presence of a decanoyl (C10:0) fatty acid chain attached to this glucosamine (B1671600) residue.[4] This lipophilic tail is crucial for its mechanism of action, believed to anchor the molecule to the bacterial cell membrane, thereby increasing its effective concentration at the site of peptidoglycan synthesis.[5]
Below is the two-dimensional representation of the this compound molecule.
Source: PubChem CID 17748671.[4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [4][][7] |
| Molecular Weight | 1879.7 g/mol | [1][4][7] |
| CAS Number | 91032-36-9 | [][7] |
| Appearance | White Solid | [] |
| Purity (Typical) | >95-98% by HPLC | [1][] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | [1][7] |
| Source | Actinoplanes teichomyceticus | [1][] |
Structural Hierarchy and Mechanism of Action
The relationship between the teicoplanin complex and its individual components is critical to understanding its pharmacology. The following diagram illustrates this structural hierarchy.
This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[8] It specifically targets the terminal D-alanyl-D-alanine (D-Ala-D-Ala) residues of peptidoglycan precursors, such as Lipid II.[5][9] This binding event sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization of glycan chains and the cross-linking of the peptide stems, which ultimately compromises the structural integrity of the cell wall.[5]
Experimental Protocols
The isolation, purification, and analysis of this compound are essential for research and drug development. The following protocols are standard methodologies employed for these purposes.
Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for separating the individual A2 components from the teicoplanin complex.[10]
-
Objective: To isolate pure this compound from the teicoplanin mixture.
-
Methodology: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Stationary Phase: A C18 reversed-phase column is typically used.[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate) is commonly employed. The exact gradient is optimized to achieve baseline separation of the five A2 components.
-
Detection: Elution is monitored using a UV detector, typically at a wavelength of 254 nm or 280 nm.[10]
-
Fraction Collection: Fractions corresponding to the chromatographic peak of this compound are collected.
-
Purity Assessment: The purity of the collected fraction is confirmed using analytical HPLC to ensure it is free from other A2 components.[10]
The in vitro activity of purified this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against relevant bacterial strains.
-
Objective: To quantify the antibacterial potency of this compound.
-
Methodology: Broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Materials:
-
Procedure:
-
Prepare two-fold serial dilutions of this compound in CAMHB directly in the microtiter plates.[10]
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Advanced structural determination involves crystallizing the antibiotic in complex with its target ligand, followed by X-ray diffraction analysis.
-
Objective: To determine the three-dimensional structure of teicoplanin bound to its bacterial cell-wall target.
-
Methodology: A carrier-protein strategy is employed to facilitate crystallization.[9]
-
Procedure:
-
Construct Preparation: The target peptide (e.g., a D-alanine-containing peptide) is fused to a carrier protein like Maltose-Binding Protein (MBP) or ubiquitin via native chemical ligation.[9]
-
Complex Formation: The purified protein-peptide fusion is incubated with teicoplanin to form a stable ternary complex.
-
Crystallization: The protein-peptide-antibiotic complex is subjected to extensive crystallization screening using various precipitants and conditions.[9]
-
Data Collection: Crystals are exposed to a high-intensity X-ray source, and diffraction data is collected.[9]
-
Structure Determination: The collected diffraction data is processed to solve the electron density map and build the atomic model of the complex, revealing the precise molecular interactions between teicoplanin and its target.[9] This method has shown that teicoplanin recognizes its ligand through five hydrogen bonds and multiple van der Waals interactions.[9]
-
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Teicoplanin A2 complex and its individual components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic renowned for its efficacy against a wide spectrum of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is not a single entity but a complex mixture of closely related compounds. The primary active constituent is the Teicoplanin A2 complex, which is comprised of five major lipoglycopeptide components: A2-1, A2-2, A2-3, A2-4, and A2-5. These components share a common heptapeptide (B1575542) core but are distinguished by the structure of their fatty acid side chains, a variation that influences their physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the Teicoplanin A2 complex, detailing the characteristics of its individual components, their collective mechanism of action, and the experimental protocols for their analysis.
The Teicoplanin A2 Complex and its Components
The Teicoplanin A2 complex is the cornerstone of teicoplanin's therapeutic activity. The subtle variations in the acyl side chains of its five major components contribute to the overall pharmacokinetic and antimicrobial profile of the drug.
Physicochemical Properties of Teicoplanin A2 Components
The molecular weights of the individual components of the Teicoplanin A2 complex are detailed below. This variation is a direct result of the differing lengths and branching of their fatty acid side chains.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Teicoplanin A2-1 | C88H95Cl2N9O33 | 1877.64[1][][3][4] |
| Teicoplanin A2-2 | C88H97Cl2N9O33 | 1879.66[5][][7] |
| Teicoplanin A2-3 | C88H97Cl2N9O33 | 1879.7[][9][10][11] |
| Teicoplanin A2-4 | C89H99Cl2N9O33 | 1893.68[12][][14][15][16] |
| Teicoplanin A2-5 | C89H99Cl2N9O33 | 1893.7[17][18][19] |
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is crucial for the survival of Gram-positive bacteria, which rely on a thick peptidoglycan layer for structural integrity.
The core mechanism involves the high-affinity binding of teicoplanin to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[20] This binding sterically hinders two critical enzymatic steps in cell wall construction:
-
Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) to form the glycan chains of the peptidoglycan backbone.
-
Transpeptidation: The cross-linking of the peptide side chains, which provides the necessary rigidity to the cell wall.
By obstructing these processes, teicoplanin weakens the cell wall, leading to an inability to withstand internal osmotic pressure, ultimately resulting in cell lysis and death.[20] The lipid side chain of the A2 components is also believed to anchor the antibiotic to the bacterial membrane, thereby increasing its local concentration at the site of action.
In Vitro Activity
The following table summarizes the MIC ranges for the Teicoplanin complex against key pathogens.
| Bacterial Species | Resistance Phenotype | Teicoplanin MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.125 - 2.0[22] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.38 - 2.00[23] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 0.25 - 0.5[24] |
| Coagulase-Negative Staphylococci | - | ≤8[25] |
Pharmacokinetics of Individual Teicoplanin A2 Components
The pharmacokinetic profiles of the individual Teicoplanin A2 components have been studied, revealing significant differences that correlate with their lipophilicity. As lipophilicity increases from A2-1 to A2-5, there is a decrease in the fraction unbound in plasma, volume of distribution at steady state (Vss), total clearance (CL), renal clearance (CLR), and the percentage of the administered dose excreted in urine (Ae).
| Parameter | A2-1 | A2-2 | A2-3 | A2-4 | A2-5 |
| Vss (L/kg) | 0.92 | 0.61 | 0.51 | 0.44 | 0.42 |
| t½ (third phase, hr) | 48.1 | 54.8 | 59.5 | 64.9 | 66.8 |
| CL (mL/hr per kg) | 19.3 | 11.2 | 9.0 | 6.6 | 5.4 |
| CLR (mL/hr per kg) | 16.1 | 8.8 | 6.7 | 4.1 | 2.8 |
| Ae (%) | 85 | 79 | 75 | 63 | 53 |
Data from a study in five healthy volunteers following a single IV bolus of 400 mg teicoplanin.
Experimental Protocols
Isolation and Purification of Teicoplanin A2 Components
The separation of the individual A2 components is essential for detailed structure-activity relationship studies.
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) [21]
-
Stationary Phase: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate) is commonly used. The specific gradient profile must be optimized to achieve baseline separation of the five A2 components.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for monitoring the elution of the components.
-
Fraction Collection: Fractions corresponding to each separated peak are collected, and the solvent is removed (e.g., by lyophilization) to yield the purified components.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Methodology: Broth Microdilution [22]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each purified Teicoplanin A2 component in a suitable solvent (e.g., water or DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to cover a clinically relevant concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test organism on an appropriate agar (B569324) plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).
Conclusion
The Teicoplanin A2 complex is a critical therapeutic agent in the management of severe Gram-positive infections. Its multifaceted nature, arising from the five major A2 components, contributes to its overall clinical profile. While the collective mechanism of action is well-elucidated, further research into the specific in vitro activities of each individual component would provide a more nuanced understanding of their respective contributions and could inform the development of future glycopeptide antibiotics with optimized properties. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important antibiotic complex.
References
- 1. GSRS [precision.fda.gov]
- 3. toku-e.com [toku-e.com]
- 4. Teicoplanin A2-1 | C88H95Cl2N9O33 | CID 16135801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Teicoplanin A2-2 | C88H97Cl2N9O33 | CID 16198036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 9. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bioaustralis.com [bioaustralis.com]
- 11. This compound [sincopharmachem.com]
- 12. toku-e.com [toku-e.com]
- 14. scbt.com [scbt.com]
- 15. Teicoplanin A2-4 | 91032-37-0 [chemicalbook.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Teicoplanin A2-5 | CAS 91032-38-1 | Cayman Chemical | Biomol.com [biomol.com]
- 19. labsolu.ca [labsolu.ca]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. medwinpublisher.org [medwinpublisher.org]
- 24. Efficacy of Teicoplanin-Gentamicin Given Once a Day on the Basis of Pharmacokinetics in Humans for Treatment of Enterococcal Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijm.tums.ac.ir [ijm.tums.ac.ir]
The Linchpin of Potency: Unraveling the Critical Role of the Fatty Acid Side Chain in Teicoplanin A2-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Teicoplanin, a glycopeptide antibiotic, remains a cornerstone in the therapeutic arsenal (B13267) against severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This complex antibiotic is a mixture of several closely related components, with the Teicoplanin A2 group being the most abundant and clinically relevant. Within this group, the five major components (A2-1 to A2-5) are distinguished by the structure of their fatty acid side chains. This guide delves into the pivotal role of the C10 straight-chain fatty acid of Teicoplanin A2-3, exploring its profound impact on the antibiotic's pharmacokinetic profile, mechanism of action, and ultimately, its antibacterial efficacy.
The Fatty Acid Side Chain: More Than a Simple Appendage
The core structure of teicoplanin is a heptapeptide (B1575542) aglycone, but it is the N-acyl-glucosamine moiety, specifically its fatty acid tail, that bestows upon it many of its unique and advantageous properties compared to other glycopeptides like vancomycin. The linear fatty acid of this compound is a key determinant of its physicochemical and biological characteristics.
Enhanced Lipophilicity and its Pharmacokinetic Implications
The presence of the fatty acid side chain significantly increases the lipophilicity of teicoplanin, making it 50 to 100 times more lipophilic than vancomycin.[1] This enhanced lipophilicity has profound implications for its pharmacokinetic profile. It allows for intramuscular administration with high bioavailability (approximately 90%) and contributes to its long elimination half-life of 70 to 100 hours, which permits once-daily dosing.[2][3]
The lipophilicity imparted by the fatty acid chain also influences the distribution of the individual A2 components. As the lipophilicity increases from A2-1 to A2-5, there is a corresponding decrease in the fraction unbound in plasma, the volume of distribution at steady state (Vss), total clearance (CL), and renal clearance (CLR).[4] Conversely, the unbound steady-state volume of distribution and unbound nonrenal clearance increase with greater lipophilicity.[4]
Data Presentation: A Comparative Look at Teicoplanin's Properties
To provide a clear and concise overview of the quantitative data, the following tables summarize the key parameters related to the fatty acid side chain's influence.
Table 1: Structures of the Fatty Acid Side Chains of Teicoplanin A2 Components
| Teicoplanin Component | Fatty Acid Side Chain Structure |
| A2-1 | 8-methylnonanoic acid |
| A2-2 | 10-methylundecanoic acid |
| A2-3 | n-decanoic acid |
| A2-4 | 8-methyldecanoic acid |
| A2-5 | 9-methyldecanoic acid |
Source: Adapted from ResearchGate.[5]
Table 2: Comparative Pharmacokinetic Parameters of Individual Teicoplanin A2 Components
| Parameter | A2-1 | A2-2 | A2-3 | A2-4 | A2-5 |
| Vss (L/kg) | 0.92 | 0.65 | 0.58 | 0.48 | 0.42 |
| CL (ml/hr per kg) | 19.3 | 10.4 | 8.7 | 6.5 | 5.4 |
| CLR (ml/hr per kg) | 16.1 | 8.5 | 6.8 | 4.3 | 2.8 |
| Ae (%) | 85 | 68 | 63 | 55 | 53 |
| Terminal Half-life (hr) | 48.1 | 58.9 | 61.2 | 65.1 | 66.8 |
Vss: Volume of distribution at steady state; CL: Total clearance; CLR: Renal clearance; Ae: Percentage of administered dose excreted in urine. Data represents mean values. Source: Adapted from PubMed.[4]
Table 3: In Vitro Activity of Teicoplanin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Study Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Medwin Publishers[6] | 62 | 0.38 - 2.00 | < 1 | - |
| Frontiers[7] | (2008-2018 data) | - | (Geometric Mean MICs provided) | - |
| PubMed Central[8] | 407 | 0.125 - 4 | 0.25 | 1 |
Note: These MIC values are for the teicoplanin complex, which is predominantly composed of the A2 components.
The Multifaceted Role in Antibacterial Action
The fatty acid side chain of this compound plays a crucial and multifaceted role in its antibacterial mechanism, extending beyond simple physicochemical modifications.
Membrane Anchoring: Concentrating the Attack
A primary function of the lipid tail is to anchor the teicoplanin molecule to the bacterial cytoplasmic membrane.[9][10] This localization dramatically increases the effective concentration of the antibiotic at the site of peptidoglycan synthesis. By tethering itself to the membrane, teicoplanin is strategically positioned to intercept and bind to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in cell wall biosynthesis.[1][9][11] This membrane-anchoring mechanism is particularly important for its activity against certain vancomycin-resistant strains.[10]
Dimerization and Micelle Formation: Enhancing Avidity
The fatty acid side chain also mediates the formation of higher-order oligomers, or micelles.[10] This self-association behavior can enhance the binding avidity of teicoplanin for its target. The bacterial cell surface presents multiple copies of the D-Ala-D-Ala target, and the formation of teicoplanin micelles could lead to a multivalent interaction, significantly strengthening the overall binding and inhibitory effect. While many other glycopeptide antibiotics form back-to-back dimers, the positioning of the acyl chain in teicoplanin sterically hinders this type of dimerization.[10]
A Key Contributor to Activity Against Resistant Strains
The entire fatty acyl-glucosamine group is a significant contributor to the antimicrobial activity of teicoplanin against enterococci and staphylococci.[10] The membrane-targeting ability conferred by the acyl tail is thought to be a key reason for teicoplanin's retained activity against VanB-type vancomycin-resistant enterococci (VRE).[10] It is hypothesized that this membrane anchoring may limit the drug's access to the sensor kinase that controls the resistance mechanism.[10]
Experimental Protocols: Methodologies for Investigation
A thorough understanding of the role of the fatty acid side chain necessitates robust experimental methodologies. The following sections detail key protocols used in the study of teicoplanin.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the in vitro susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[12]
Protocol 2: Surface Plasmon Resonance (SPR) for Membrane Interaction Analysis
SPR is a powerful technique to study the real-time binding kinetics of molecules.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip)
-
Large unilamellar vesicles (LUVs) composed of bacterial membrane lipids
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-P)
Procedure:
-
Liposome Preparation: Prepare LUVs mimicking the bacterial cytoplasmic membrane.
-
Chip Immobilization: Immobilize the LUVs onto the surface of the SPR sensor chip.
-
Analyte Injection: Flow solutions of this compound at different concentrations over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to observe the association and dissociation of teicoplanin to the lipid bilayer.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₑ) and the equilibrium dissociation constant (Kₑ), which reflects the binding affinity.[9]
Mandatory Visualizations: Depicting Key Concepts
The following diagrams, created using the DOT language, provide visual representations of the core concepts discussed in this guide.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for MIC determination.
Caption: Logical relationships of the fatty acid side chain.
Conclusion
The fatty acid side chain of this compound is far from a passive structural element; it is a linchpin that dictates the antibiotic's clinical utility and potency. Its role in enhancing lipophilicity, enabling membrane anchoring, and promoting self-association collectively contributes to a favorable pharmacokinetic profile and a robust antibacterial effect, particularly against challenging Gram-positive pathogens. A comprehensive understanding of these structure-activity relationships is paramount for the rational design of next-generation glycopeptide antibiotics with improved efficacy and the ability to overcome emerging resistance. The experimental protocols and data presented herein provide a foundational guide for researchers and drug development professionals dedicated to this critical endeavor.
References
- 1. droracle.ai [droracle.ai]
- 2. Teicoplanin: an investigational glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Frontiers | Dynamic Changes of Staphylococcus aureus Susceptibility to Vancomycin, Teicoplanin, and Linezolid in a Central Teaching Hospital in Shanghai, China, 2008–2018 [frontiersin.org]
- 8. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
The Pharmacokinetics and Pharmacodynamics of Teicoplanin A2-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic renowned for its efficacy against a wide spectrum of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is not a single entity but a complex of five major lipoglycopeptide components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, along with several minor components. These components share a common core but differ in the acyl side chain attached to the glucosamine (B1671600) moiety, a variation that influences their physicochemical and biological properties.[1] Teicoplanin A2-3 is a significant constituent of this complex.[2] This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes. While much of the available literature discusses the teicoplanin complex as a whole, this guide endeavors to present data specific to the A2-3 component where possible and contextualizes it within the broader understanding of the entire complex.
Pharmacokinetics
The pharmacokinetic profile of a drug delineates its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens to ensure therapeutic efficacy while minimizing toxicity.
Quantitative Pharmacokinetic Parameters
While most clinical pharmacokinetic studies have been conducted on the entire teicoplanin complex, a study in healthy volunteers has elucidated the pharmacokinetic parameters of the individual A2 components following intravenous administration. The data for this compound is summarized in the table below.
| Parameter | Value (this compound) | Value (Teicoplanin Complex) | Reference |
| Elimination Half-life (t½) | 47.3 - 166 hours | 45 - 168 hours | [1][3][4] |
| Volume of Distribution at Steady State (Vss) | 0.68 - 0.94 L/kg | 0.86 - 1.6 L/kg | [3][4] |
| Total Clearance (CL) | 11.9 - 13.2 mL/h/kg | 11.4 mL/h/kg | [3][4] |
| Renal Clearance (CLr) | Accounts for ~95% of Total Clearance | 8.3 mL/h/kg | [3][4] |
| Protein Binding | ~90-95% (to albumin) | ~90% | [4] |
| Bioavailability (Intramuscular) | Not specifically reported for A2-3 | ~90% | [1] |
Note: The data for this compound are derived from studies on the individual components, while the data for the teicoplanin complex represent the overall behavior of the mixture. Minor differences in the pharmacokinetics of the A2 components are attributed to variations in their lipophilicity.[4]
Experimental Protocols
A robust HPLC method is essential for separating and quantifying the individual components of the teicoplanin complex in biological matrices.[5]
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., another glycopeptide not present in the sample).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile in a sodium phosphate (B84403) buffer.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at 220-240 nm.[5]
-
Quantification: Peak areas of the individual components are compared to a standard curve generated with purified standards of each component.
-
Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.[6]
-
Apparatus: A two-chamber equilibrium dialysis cell separated by a semi-permeable membrane.
-
Procedure:
-
Place human serum albumin solution (or plasma) in one chamber.
-
Place a buffer solution (e.g., phosphate-buffered saline, pH 7.4) in the other chamber.
-
Add a known concentration of purified this compound to the plasma chamber.
-
Incubate the system at 37°C with gentle shaking until equilibrium is reached (typically 24-48 hours).
-
Measure the concentration of this compound in both chambers using a validated analytical method like HPLC.
-
-
Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) x 100.
Pharmacodynamics
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.
Mechanism of Action
Teicoplanin, including its A2-3 component, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] This is a critical structure for Gram-positive bacteria, providing structural integrity and protection against osmotic stress. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[9] By binding to this terminus, teicoplanin sterically hinders two crucial enzymatic steps in cell wall synthesis:
-
Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits to form the glycan backbone of peptidoglycan.[7]
-
Transpeptidation: The cross-linking of the peptide side chains, which provides the strength and rigidity to the cell wall.[7]
Inhibition of these processes leads to a weakened cell wall and ultimately results in bacterial cell lysis.
Pharmacodynamic Parameters
The key pharmacodynamic index for glycopeptides like teicoplanin is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC).[10] This parameter is a strong predictor of clinical and bacteriological outcomes.
| Parameter | Target Value (Teicoplanin Complex) | Significance | Reference |
| AUC24/MIC | ≥ 400 | Associated with clinical and bacteriological efficacy | [10] |
| Trough Concentration (Cmin) | 15-30 mg/L (non-complicated infections) 20-40 mg/L (complicated/serious infections) | Surrogate marker for achieving target AUC/MIC | [11][12] |
Note: Specific AUC24/MIC targets for the individual this compound component have not been established. The values provided are for the teicoplanin complex and serve as the current clinical targets.
Experimental Protocols
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific bacterium.[2][13]
-
Materials:
-
Purified this compound standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB across the wells of the microtiter plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
This in vivo model is widely used to evaluate the efficacy of antimicrobial agents.[14][15][16]
-
Animal Model:
-
Female ICR (CD-1) mice, 5-6 weeks old.
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[15]
-
-
Infection:
-
On day 0, mice are inoculated intramuscularly in the thigh with a standardized suspension of the test bacterium (e.g., S. aureus).
-
-
Treatment:
-
This compound (or the complex) is administered at various dosing regimens (e.g., intravenously or subcutaneously) starting a few hours post-infection.
-
-
Outcome Measures:
-
At predetermined time points (e.g., 24 hours post-treatment), mice are euthanized.
-
The infected thigh muscle is excised, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Analysis: The reduction in bacterial load in treated mice compared to control mice is used to assess the in vivo efficacy of the drug.
Conclusion
This compound is a key component of the teicoplanin complex, contributing to its potent activity against Gram-positive pathogens. While specific pharmacokinetic data for A2-3 are available, a comprehensive understanding of its pharmacodynamics, particularly in terms of AUC24/MIC targets, is still largely based on studies of the entire complex. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the unique properties of this compound. Future research focusing on the individual pharmacodynamics of the A2 components will be crucial for a more nuanced understanding of teicoplanin's therapeutic effects and for the potential development of optimized glycopeptide therapies. The continued application of robust analytical and in vivo models will be instrumental in advancing our knowledge in this area.
References
- 1. In vitro activity and human pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of teicoplanin upon multiple-dose intravenous administration of 3, 12, and 30 milligrams per kilogram of body weight to healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of teicoplanin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. dovepress.com [dovepress.com]
- 11. Clinical practice guidelines for therapeutic drug monitoring of teicoplanin: a consensus review by the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. noblelifesci.com [noblelifesci.com]
- 16. criver.com [criver.com]
Methodological & Application
Application Note: Quantification of Teicoplanin A2-3 using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria. It is a complex mixture of several components, primarily the A2 group (A2-1, A2-2, A2-3, A2-4, and A2-5) and the A3 group.[1][2] The individual components, distinguished by different fatty acid side chains, may have varying pharmacokinetic and pharmacodynamic profiles.[2] Accurate quantification of specific components like Teicoplanin A2-3 is crucial for comprehensive pharmacokinetic analysis, therapeutic drug monitoring, and ensuring the quality and consistency of pharmaceutical formulations.[2][3] This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound from sample preparation to data analysis.
References
Application Note: Quantitative Analysis of Teicoplanin A2-3 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teicoplanin is a glycopeptide antibiotic utilized for treating severe Gram-positive bacterial infections.[1][2] It is a complex mixture of several components, primarily the A2 group (A2-1 to A2-5) and the A3 group.[3][4][5] Therapeutic drug monitoring (TDM) of teicoplanin is crucial to ensure efficacy and prevent toxicity, with trough plasma levels often correlated with clinical outcomes.[1][6] This application note provides a detailed protocol for the quantification of Teicoplanin A2-3, often analyzed together with A2-2, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[7]
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol outlines a common protein precipitation method for extracting teicoplanin from plasma samples.[7][8]
-
Materials:
-
Human plasma samples
-
This compound reference standard
-
Vancomycin (B549263) (Internal Standard - IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid (FA)
-
Distilled water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 35 µL of internal standard solution (e.g., 100 mg/L vancomycin in water).[8]
-
Vortex the mixture vigorously for 1 minute.[8]
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A) to the supernatant.[8]
-
Vortex briefly and place the vial in the autosampler for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Raptor® C18, 2.7 µm, 50.0 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 5 µL[8] |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 1.5 | |
| 1.5 - 2.5 | |
| 2.5 - 2.6 | |
| 2.6 - 5.0 |
3. Mass Spectrometry (MS/MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer.
-
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Nebulizer Gas Flow | 3 L/min[8] |
| Drying Gas Flow | 15 L/min[8] |
| Desolvation Line Temp. | 250°C[8] |
| Heating Block Temp. | 400°C[8] |
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Teicoplanin A2-2/A2-3 | 940.40 | 316.20 / 316.3[2][8] | -18.0[8] |
| Vancomycin (IS) | 724.90 | 144.10[8] | -17.0[8] |
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the described LC-MS/MS method for teicoplanin analysis.
| Parameter | Result | Reference |
| Linearity Range | 1.56 - 100.0 mg/L | [8] |
| Lower Limit of Quantification (LLOQ) | 1.00 mg/L | [8] |
| Lower Limit of Detection (LLOD) | 0.33 mg/L | [8] |
| Intra-day Precision | < 15% | [3] |
| Inter-day Precision | < 15% | [3] |
| Intra-day Accuracy | < 15% | [3] |
| Inter-day Accuracy | < 15% | [3] |
| Recovery | Within acceptable limits | [8] |
| Carry-over | Within acceptable limits | [8] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Teicoplanin.
Caption: Logical relationships in this compound analysis.
References
- 1. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 3. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Teicoplanin A2-3: A Protocol for Minimum Inhibitory Concentration (MIC) Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2-3, a key component of the glycopeptide antibiotic teicoplanin. Understanding the MIC is fundamental in assessing the antimicrobial agent's potency, monitoring for resistance, and guiding therapeutic strategies. The protocols detailed below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This compound is part of the Teicoplanin A2 complex, which constitutes the major active components of teicoplanin.[1] This antibiotic is crucial for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1]
Data Presentation
Accurate and reproducible MIC data is critical for the evaluation of an antimicrobial agent. The following tables provide essential data for conducting and validating Teicoplanin MIC assays.
Table 1: Quality Control (QC) Strains and Expected MIC Ranges for Teicoplanin
| Quality Control Strain | CLSI Recommended MIC Range (µg/mL) | EUCAST Recommended MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.12 - 0.5[2][3] | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 0.06 - 0.25[2][3] | 0.25 - 1 |
Note: The provided MIC ranges are for the teicoplanin complex. It is crucial to establish internal laboratory QC ranges for this compound.
Table 2: CLSI Interpretive Criteria for Teicoplanin MICs
| Interpretation | MIC (µg/mL) |
| Susceptible | ≤8[4] |
| Intermediate | 16[4] |
| Resistant | ≥32[4] |
Experimental Protocols
The broth microdilution method is the internationally recognized reference method for MIC determination.[5][6]
Protocol 1: Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.
Materials:
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates[8]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[1]
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)[1]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile distilled water, at a concentration of 1280 µg/mL.[1]
-
Serial Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.[1]
-
Add 200 µL of the this compound stock solution to well 1.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.[1]
-
Discard 100 µL from well 10.[1]
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no inoculum).[1]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[1]
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[1]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.[1][10]
Protocol 2: Agar (B569324) Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)[1]
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator
Procedure:
-
Preparation of Antibiotic-Containing Agar:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each antibiotic solution to 9 parts of molten agar to create plates with the desired final concentrations.[1]
-
Pour the agar into sterile petri dishes and allow it to solidify.[1]
-
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol, but the final dilution should result in approximately 10⁴ CFU per spot.[1]
-
Inoculation: Using an inoculum replicator, spot the standardized bacterial suspensions onto the surface of the agar plates, including a growth control plate with no antibiotic.[1]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[1]
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the isolate.[1]
Protocol 3: Gradient Diffusion Method (Etest®)
This method utilizes a predefined and continuous concentration gradient of the antibiotic on a plastic strip.
Materials:
-
Teicoplanin Etest® strips[1]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol.[1]
-
Plate Inoculation:
-
Application of Etest® Strip: Aseptically apply the Teicoplanin Etest® strip to the center of the inoculated agar surface.[1]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[1]
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the Broth Microdilution MIC determination protocol.
Caption: Workflow for Broth Microdilution MIC Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
Application Notes and Protocols for Cell Culture-Based Efficacy Testing of Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a complex of several components, with the five major components of the A2 group (A2-1 through A2-5) being the primary pharmaceutically active principles. Teicoplanin A2-3 is one of these key active components. The primary mechanism of action of teicoplanin involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][2] This document provides detailed protocols for essential cell culture-based assays to determine the in vitro efficacy of this compound, including antibacterial susceptibility and potential cytotoxicity against mammalian cells. While much of the available data pertains to the teicoplanin complex, the A2 components exhibit similar in vitro activities.
Data Presentation
The following tables summarize the in vitro efficacy of the Teicoplanin complex against key Gram-positive pathogens and its cytotoxic effects on mammalian cell lines. This data serves as a benchmark for the evaluation of the specific this compound component.
Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin Complex against Gram-Positive Bacteria
| Bacterial Species | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.125 - 2.0 | 0.5 | 1.0 |
| Methicillin-Resistant (MRSA) | ≤0.06 - ≥128 | 1.0 | 2.0 | |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 0.01 - 1.0 | 0.125 | 0.25 |
| Streptococcus pyogenes | Not Applicable | ≤0.015 - 0.5 | 0.06 | 0.125 |
Note: MIC values can vary based on the specific strain, testing methodology, and geographical location.
Table 2: Cytotoxicity of Teicoplanin on Mammalian Cell Lines (24-hour exposure)
| Cell Line | Proliferation Observed at Concentrations (µg/mL) | Cytotoxicity Observed at Concentrations (µg/mL) | % Viability at 11,000 µg/mL |
| CHO | Up to 2,000 | > 2,000 | 0.3%[3] |
| MCF-7 | Up to 6,000 | > 6,000 | 52.4%[3] |
| Jurkat | Up to 400 | > 400 | 5.2%[3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of this compound in CAMHB across the columns of a 96-well plate to cover a clinically relevant concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Kinetic Assay
This assay assesses the rate of bactericidal activity of this compound against a bacterial strain over time.
Materials:
-
Materials from the MIC assay
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Tryptic Soy Agar (TSA) plates
-
Colony counter
Procedure:
-
Inoculum Preparation:
-
Grow the test strain in CAMHB to the early- or mid-logarithmic phase (matching a 0.5 McFarland standard).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks containing the bacterial suspension and this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile cold PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on plates that yield 30-300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Cytotoxicity Assessment using MTT Assay
This colorimetric assay assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used for this compound) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth Microdilution MIC Assay Workflow.
Caption: Time-Kill Assay Experimental Workflow.
Caption: MTT Cytotoxicity Assay Workflow.
References
- 1. Clinical efficacy and safety in patients treated with teicoplanin with a target trough concentration of 20 μg/mL using a regimen of 12 mg/kg for five doses within the initial 3 days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teicoplanin A2-3 in Studying Bacterial Cell Wall Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic renowned for its efficacy against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a complex of several components, with the Teicoplanin A2 group being the most abundant and clinically relevant. Teicoplanin A2-3 is a major constituent of this complex, characterized by a specific N-acyl side chain. Like other glycopeptides, this compound exerts its bactericidal effect by potently inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the inhibition of this essential bacterial process.
Mechanism of Action
This compound targets the late stages of peptidoglycan synthesis. Its primary mechanism involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders two crucial enzymatic steps in the bacterial cell wall assembly:
-
Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into long glycan chains.
-
Transpeptidation: The cross-linking of these glycan chains via their peptide side chains.
By obstructing these processes, this compound disrupts the integrity of the growing peptidoglycan sacculus, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
Data Presentation
The in vitro activity of Teicoplanin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While specific MIC data for the isolated this compound component is not extensively available in public literature, its activity is considered to be a major contributor to the overall potency of the Teicoplanin complex. The following tables summarize the MIC ranges for the Teicoplanin complex against key Gram-positive pathogens.
| Table 1: Teicoplanin MIC Distribution for Staphylococcus aureus Isolates | |||
| Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 2.0 | 0.5 | 1.0 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 8.0 | 1.0 | 2.0 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 8.0 | 2.0 | 4.0 |
| Table 2: Teicoplanin MIC Distribution for Enterococcus Species | |||
| Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis | 0.06 - 0.25 | 0.125 | 0.25 |
| Enterococcus faecium | ≤0.06 - 1.0 | 0.125 | 0.5 |
| Table 3: Teicoplanin MIC Distribution for Clostridium difficile | |||
| Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium difficile | 0.023 - 0.75 | 0.125 | 0.25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate in a liquid medium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the clinical isolate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of this compound over time.
Materials:
-
Materials from the MIC assay
-
Sterile flasks or tubes for culture
-
Incubator shaker
-
Sterile Phosphate-Buffered Saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Assay Setup:
-
Prepare flasks containing the bacterial suspension in CAMHB.
-
Add this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
-
Inoculum Preparation:
-
Grow the test strain in CAMHB to the early- or mid-logarithmic phase (matching a 0.5 McFarland standard).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile cold PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on plates that yield 30-300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Protocol 3: Analysis of Cell Wall Precursors by HPLC
This protocol outlines a general method for the extraction and analysis of peptidoglycan precursors that accumulate upon treatment with this compound.
Materials:
-
Bacterial culture (e.g., S. aureus, E. faecalis)
-
This compound
-
Trichloroacetic acid (TCA)
-
Solvents for HPLC (e.g., acetonitrile (B52724), water with formic acid)
-
HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Treat the culture with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 30-60 minutes) to induce the accumulation of peptidoglycan precursors. An untreated culture should be used as a control.
-
-
Extraction of Precursors:
-
Rapidly harvest the bacterial cells by centrifugation at 4°C.
-
Wash the cell pellet with cold PBS.
-
Extract the precursors by resuspending the pellet in cold 10% TCA and incubating on ice for 30 minutes.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble precursors.
-
Neutralize the supernatant with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto a C18 reverse-phase HPLC column.
-
Elute the precursors using a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution profile using a UV detector (e.g., at 262 nm for UDP-linked precursors) or an MS detector for more specific identification.
-
-
Data Analysis:
-
Compare the chromatograms of the this compound-treated and untreated samples.
-
An accumulation of peaks corresponding to UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) and other precursors is expected in the treated sample, indicating the inhibition of downstream steps in cell wall synthesis.
-
Visualizations
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Caption: Experimental workflow for MIC determination.
Application Notes and Protocols for the Analytical Separation of Teicoplanin A2 Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus. It is a complex mixture of several closely related active components, primarily consisting of five major lipoglycopeptides designated as Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5, along with a more polar component, A3-1.[1][2][3] The A2 components share the same core glycopeptide structure but differ in the length and branching of their fatty acid side chains.[4][5] This structural microheterogeneity influences their physicochemical properties and may impact their individual biological activities.[5]
Accurate and robust analytical methods for the separation and quantification of the individual Teicoplanin A2 components are crucial for quality control during manufacturing, pharmacokinetic and pharmacodynamic studies, and in the development of new teicoplanin-based therapies.[2][6] These application notes provide detailed protocols for the separation of Teicoplanin A2 components using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Techniques for Teicoplanin A2 Component Separation
The primary analytical techniques for resolving the individual components of the Teicoplanin A2 complex are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[7][8] While older methods on octadecylsilica (C18) columns often resulted in poor resolution of the components, newer column chemistries and methodologies have shown significant improvements.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used, robust, and cost-effective technique for the analysis of teicoplanin.[1][2] By optimizing the stationary phase, mobile phase composition, and other chromatographic parameters, it is possible to achieve separation of the five major A2 components.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, greater sensitivity, and shorter analysis times compared to conventional HPLC.[6][8] This technique is particularly advantageous for the analysis of teicoplanin in complex biological matrices and for detailed characterization of the individual components.[8]
Experimental Workflows
The general workflow for the analysis of Teicoplanin A2 components involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for the analysis of Teicoplanin A2 components.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Separation of Teicoplanin A2 Components
This protocol describes a reversed-phase HPLC method for the separation of the five major Teicoplanin A2 components.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Data acquisition and processing software.
Reagents:
-
Teicoplanin reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common approach is to use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[5] For a simpler isocratic method for total teicoplanin, a mixture of acetonitrile and methanol (50:50, v/v) can be used.[2]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Teicoplanin reference standard (e.g., 1 mg/mL) by dissolving it in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from approximately 70 to 120 µg/mL.[2]
-
-
Sample Preparation:
-
For lyophilized powder for injection, reconstitute the vial with a suitable solvent and dilute it with the mobile phase to a concentration within the calibration range.[2]
-
For biological fluids like serum or plasma, protein precipitation is required. Add 200 µL of acetonitrile to 100 µL of the sample, vortex, and centrifuge to pellet the precipitated proteins.[7]
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Gradient elution is recommended for separating the A2 components. A starting point could be a gradient of acetonitrile in an ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 20 µL.[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to the individual Teicoplanin A2 components based on their retention times relative to a reference chromatogram.
-
Construct a calibration curve by plotting the peak area of each component against its concentration for the prepared standards.
-
Determine the concentration of each Teicoplanin A2 component in the unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a more sensitive and specific method for the quantification of individual Teicoplanin A2 components.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or C8 column suitable for UPLC.
-
Data acquisition and processing software.
Reagents:
-
Teicoplanin reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Standard and Sample Solution Preparation:
-
Prepare stock and working standard solutions of Teicoplanin as described in Protocol 1, using Mobile Phase A as the diluent.
-
Sample preparation is similar to Protocol 1, including protein precipitation for biological matrices.
-
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 or C8 column is recommended.
-
Mobile Phase: A gradient elution is typically used, starting with a low percentage of Mobile Phase B and ramping up to elute the analytes.
-
Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each Teicoplanin A2 component need to be determined by infusing a standard solution of each component.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of each Teicoplanin A2 component.
-
Quantify the components using a calibration curve as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. Note that these values can vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Linearity Range | 70 - 120 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Precision (RSD %) | < 5% | [1] |
| Accuracy (Recovery %) | 98 - 102% | [1] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | [6] |
Table 2: UPLC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 150 mg/L (total teicoplanin) | [8] |
| Lower Limit of Quantification (LLOQ) | < 0.72 mg/L | [6] |
| Precision (CV %) | < 15% | [6][8] |
| Accuracy (Bias %) | Within ±15% | [8] |
| Total Run Time | ~5.5 min | [8] |
Logical Relationship of Teicoplanin Components
The Teicoplanin A2 components are structurally very similar, differing only in their fatty acid side chains. This leads to closely related hydrophobicities, which is the primary principle behind their separation by reversed-phase chromatography.
Caption: Hierarchical relationship of the main components within the Teicoplanin complex.
Conclusion
The HPLC and UPLC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the separation and quantification of Teicoplanin A2 components. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For routine quality control of pharmaceutical formulations with high concentrations of teicoplanin, HPLC-UV is a suitable and cost-effective option.[2] For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, UPLC-MS/MS is the preferred method.[7][8] Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain high-quality, reproducible data for their studies.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benchchem.com [benchchem.com]
- 3. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Teicoplanin A2-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Teicoplanin A2-3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of this compound, this can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of this compound.
Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?
A2: For biological matrices such as human plasma or serum, the most significant contributors to matrix effects are endogenous phospholipids (B1166683) from cell membranes. Other potential sources of interference include salts, proteins, metabolites, and any co-administered drugs. The overall complexity of the sample matrix is a key factor in the severity of these effects.
Q3: How can I assess whether my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.
-
Post-Extraction Spike: This is a quantitative method that compares the response of this compound in a clean solvent to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) can be calculated, where a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
Problem: Significant ion suppression is observed for the this compound peak.
This is a common issue in the analysis of complex biological samples. The following troubleshooting workflow can help identify and mitigate the source of ion suppression.
Caption: Troubleshooting workflow for addressing ion suppression.
Detailed Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in significant matrix effects as it does not effectively remove phospholipids.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract by selectively isolating the analyte from matrix components. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tested to find the most effective for this compound and the specific matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique, though it can be more labor-intensive.
-
-
Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting the chromatography can help separate this compound from co-eluting matrix interferences.
-
Alter the Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) can alter the elution profile of both the analyte and matrix components.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
-
-
Review Mass Spectrometry Parameters: In some cases, optimizing the MS parameters can help.
-
Optimize Ion Source Parameters: Adjusting settings like nebulizer gas flow, auxiliary gas flow, and source temperature can sometimes improve ionization efficiency in the presence of matrix components.
-
Select Different MRM Transitions: If multiple MRM transitions are available for this compound, one may be less susceptible to interference than another.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample preparation, though it may not be sufficient for completely eliminating matrix effects.
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.[1]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix.
-
Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Load the Sample: Load the pre-treated plasma or serum sample onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute the this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Operating Conditions
The following is a representative set of LC-MS/MS parameters for the analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Data Presentation
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Reference |
| Protein Precipitation (PPT) | 85-95% | 20-40% (Suppression) | Low | [1] |
| Solid-Phase Extraction (SPE) | >90% | <15% | High | [2] |
| Liquid-Liquid Extraction (LLE) | 80-90% | 15-30% (Suppression) | Moderate |
Note: The values presented are representative and can vary depending on the specific matrix and experimental conditions.
Table 2: LC-MS/MS Parameters for this compound
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [3] |
| Flow Rate | 0.4 mL/min | [3] |
| Injection Volume | 5 µL | [4] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| Precursor Ion (Q1) | 940.3 m/z | [3][5] |
| Product Ion (Q3) | 316.3 m/z | [3][5] |
| Internal Standard | Vancomycin or Ristocetin | [4][6] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Teicoplanin A2-3 Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Teicoplanin A2-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to refining this compound dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Teicoplanin and its mechanism of action?
Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3][4] Teicoplanin binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation reactions necessary for cell wall construction.[1][2][5] This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[2] While similar to vancomycin, teicoplanin possesses a longer half-life and better tissue penetration.[1][5]
Q2: What are the recommended starting dosages for this compound in different animal models?
Establishing an effective and non-toxic dose is a critical first step. Dosages can vary significantly based on the animal model, the infection being studied, and the desired therapeutic endpoint. The following table summarizes dosages reported in various animal studies. It is crucial to perform pilot studies to determine the optimal dosage for your specific experimental conditions.
Q3: How should I prepare and administer this compound for animal studies?
Teicoplanin is commercially available as a lyophilized powder.[6] For parenteral administration (intravenous, intramuscular, or subcutaneous), it should be reconstituted with a suitable sterile vehicle such as Water for Injection, saline, or 5% dextrose solution.[6][7][8] Due to its poor oral bioavailability, it is primarily administered via intravenous (IV) or intramuscular (IM) injections.[2]
Q4: What are the common adverse effects of Teicoplanin observed in animal studies and how can I mitigate them?
The most commonly reported adverse effects in animal studies include local irritation at the injection site and potential nephrotoxicity at higher doses.[6][9][10] Pregnant rabbits have also shown sensitivity to teicoplanin, with maternotoxicity observed at doses of around 25 mg/kg.[6] To minimize local irritation, consider rotating injection sites, diluting the drug appropriately, and using a slow injection rate. For managing potential kidney effects, it is important to ensure animals are well-hydrated and to monitor renal function parameters if using high-dose or long-term treatment regimens.
Q5: How can I monitor the efficacy of this compound in my animal model?
Efficacy can be assessed through various endpoints depending on the infection model. Common methods include:
-
Microbiological assessment: Quantifying the bacterial load (e.g., colony-forming units or CFU) in target tissues (e.g., thigh muscle, bone, blood) at different time points post-infection and treatment.
-
Clinical observation: Monitoring clinical signs of infection such as abscess formation, inflammation, and changes in animal behavior or weight.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measuring drug concentrations in plasma and tissues to correlate with the microbiological outcomes. A total in vivo AUC/MIC ratio of 610.4 has been suggested for efficacy against MRSA.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in experimental outcomes | Improper drug formulation or storage. Inconsistent administration technique. Animal-to-animal variation in drug metabolism. | Ensure proper reconstitution and storage of teicoplanin solutions to maintain stability.[7][8][12][13] Standardize the administration route and technique across all animals. Increase the number of animals per group to account for biological variability. |
| Lack of efficacy at expected therapeutic doses | Development of bacterial resistance.[14][15] Poor drug penetration to the site of infection. Sub-optimal dosing regimen. | Confirm the minimum inhibitory concentration (MIC) of the bacterial strain being used. Consider alternative routes of administration or dose fractionation to optimize drug exposure at the target site. Re-evaluate the dosage based on PK/PD principles; a higher AUC/MIC ratio may be needed to suppress resistance.[11] |
| Signs of toxicity (e.g., weight loss, lethargy, abnormal renal function tests) | Dose is too high. Pre-existing renal impairment in the animal model. | Reduce the dosage or increase the dosing interval. Screen animals for normal renal function before initiating the study. Ensure adequate hydration of the animals. |
| Local injection site reactions (e.g., inflammation, necrosis) | High concentration of the drug. Irritating vehicle. Repeated injections at the same site. | Dilute the teicoplanin solution to a lower concentration.[6] Use a biocompatible vehicle like sterile saline. Rotate injection sites for subsequent doses.[6] |
Data Presentation
Table 1: Summary of Teicoplanin Dosages Used in In Vivo Animal Studies
| Animal Model | Dosage Range | Route of Administration | Infection Model/Purpose | Reference |
| Rats | 15 - 50 mg/kg/day | Injected | Nephrotoxicity study | [9] |
| 100 - 200 mg/kg | N/A | Maternotoxicity study | [6] | |
| 1 mg/kg/day | N/A | Renal tolerance study | [10] | |
| 3 - 15 mg/kg/day | Intraperitoneal | Drug interaction study | [16] | |
| Rabbits | 15 - 25 mg/kg | Subcutaneous | Maternotoxicity study | [6] |
| 6 mg/kg | Intravenous | Chronic MRSA osteomyelitis | [17] | |
| Mice | > 3 mg/kg | N/A | CNS effects study | [6] |
| Dogs | 10 - 20 mg/kg/day | IV or IM | Toxicity study | [6] |
| Sheep | 6 mg/kg | Intramuscular | Intramammary infections | [18] |
| Guinea Pigs | 50 mg/kg | Intravenous | Pharmacokinetic study | [19] |
Table 2: Key Pharmacokinetic Parameters of Teicoplanin in Various Species
| Parameter | Human | Rat | Dog | Sheep | Reference |
| Elimination Half-life (t½) | ~150 hours | N/A | N/A | 5 hours (IV), 9.23 hours (IM) | [12][18] |
| Protein Binding | 90% - 95% | N/A | N/A | N/A | [12] |
| Volume of Distribution (Vd) | 0.94 - 1.4 L/kg | 0.4 L/kg | N/A | N/A | [6][12] |
| Primary Route of Excretion | Renal (mostly unchanged) | Renal (mostly unchanged) | N/A | N/A | [6][12] |
Experimental Protocols
Protocol 1: General Procedure for Intravenous Administration in a Rodent Model
-
Preparation of Teicoplanin Solution:
-
Reconstitute lyophilized teicoplanin powder with sterile Water for Injection to a desired stock concentration.
-
Further dilute the stock solution with sterile 0.9% saline to the final concentration for injection.
-
Reconstituted solutions should be stored under refrigeration (5°C) and discarded after 24 hours.[12]
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Isolate the lateral tail vein for injection.
-
-
Administration:
-
Slowly inject the calculated volume of teicoplanin solution into the tail vein using an insulin (B600854) syringe.
-
Doses of <800mg (in human equivalents) can be given as a bolus over 3-5 minutes.[20]
-
-
Post-administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor for recovery from anesthesia.
-
Protocol 2: Induction of a Murine Thigh Infection Model
-
Bacterial Preparation:
-
Culture the desired MRSA strain overnight in an appropriate broth medium.
-
Wash and resuspend the bacterial cells in sterile saline to a specific concentration (e.g., 10^7 CFU/mL).
-
-
Induction of Neutropenia (if required):
-
Administer cyclophosphamide (B585) intraperitoneally to the mice on specified days before infection to induce a neutropenic state.
-
-
Infection:
-
Anesthetize the mouse.
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one of the hind limbs.
-
-
Initiation of Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin the teicoplanin treatment regimen via the chosen route of administration (e.g., subcutaneous, intravenous).
-
Mandatory Visualization
Caption: Mechanism of action of Teicoplanin inhibiting bacterial cell wall synthesis.
Caption: General workflow for an in vivo animal infection model with Teicoplanin.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. What is Teicoplanin used for? [synapse.patsnap.com]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. tga.gov.au [tga.gov.au]
- 7. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nephrotoxicity of teicoplanin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Teicoplanin: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of teicoplanin against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. campus.sanofi [campus.sanofi]
- 13. researchgate.net [researchgate.net]
- 14. In vivo development of teicoplanin resistance in a VanB Enterococcus faecium isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Teicoplanin associated gene tcaA inactivation increases persister cell formation in Staphylococcus aureus [frontiersin.org]
- 16. Teicoplanin with other drugs: possible pharmacological interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Efficacies of Teicoplanin-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and efficacy of teicoplanin against intramammary infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serum and bone concentrations of teicoplanin and vancomycin: study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dbth.nhs.uk [dbth.nhs.uk]
Teicoplanin A2-3 MIC Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for Teicoplanin A2-3.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound MIC results?
Variability in this compound MIC results can arise from several factors, primarily related to methodology, materials, and interpretation. Key sources include the choice of susceptibility testing method (e.g., broth microdilution vs. agar (B569324) dilution), the composition of the growth medium, the size of the bacterial inoculum, the incubation duration, and the interpretive criteria used (e.g., CLSI vs. EUCAST).[1][2][3][4] The inherent properties of teicoplanin, such as its large molecular size and high protein binding, can also contribute to technical challenges and result in variability.[5][6]
Q2: How does the choice of testing method affect Teicoplanin MIC results?
Different susceptibility testing methods can yield varying MIC values for teicoplanin. Studies have shown discrepancies between broth microdilution, agar dilution, gradient diffusion strips (Etest), and automated systems like Vitek-2.[1][2][4] For instance, broth microdilution has been reported to sometimes underestimate teicoplanin MICs compared to agar-based methods, potentially leading to the underdetection of isolates with reduced susceptibility.[1][7] Automated systems may also produce different results compared to manual reference methods.[4]
Q3: Can the composition of the growth medium influence Teicoplanin MIC values?
Yes, the composition of the growth medium is a critical factor. The type of broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) versus Brain Heart Infusion (BHI) broth, can impact the expression of resistance.[1] Furthermore, the presence of substances like serum in the medium can reduce the bactericidal activity of teicoplanin due to its high protein-binding capacity (88-91%).[5] Conversely, the use of resin-containing blood culture bottles can help to mitigate the effect of the antibiotic and improve the recovery of organisms.[5]
Q4: What is the "inoculum effect" and how does it relate to Teicoplanin MIC testing?
The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases with a higher initial bacterial concentration.[3][8] This effect is particularly pronounced for some antibiotics and can be a significant source of variability in teicoplanin MIC testing.[3] It is crucial to standardize the inoculum to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution) to ensure reproducible results.[1][9] Even minor deviations from the target inoculum can lead to discrepancies in MIC values.[8]
Q5: Why is incubation time important for accurate Teicoplanin MIC determination?
Extended incubation times, such as 48 hours instead of the standard 16-24 hours, can be crucial for detecting certain resistance phenotypes, particularly for glycopeptide-intermediate isolates.[1][7] Some strains may exhibit growth at higher teicoplanin concentrations only after prolonged incubation.[10] Therefore, for isolates where resistance is suspected, extending the incubation period may provide a more accurate MIC result.
Q6: How do CLSI and EUCAST breakpoints for Teicoplanin differ, and what is the impact?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide different MIC breakpoints for interpreting teicoplanin susceptibility. These differing standards can lead to discordant interpretations of results for the same MIC value.[2][11][12] For example, an isolate might be classified as susceptible according to CLSI guidelines but intermediate or resistant based on EUCAST breakpoints.[12] It is essential to be aware of which guidelines are being followed when interpreting and reporting results.
Troubleshooting Guides
Issue 1: Higher than expected MIC values or inconsistent replicates.
| Potential Cause | Troubleshooting Step |
| Inoculum too high | Verify the McFarland standard turbidity and ensure the final inoculum concentration in the test is approximately 5 x 10^5 CFU/mL for broth microdilution or 10^4 CFU per spot for agar dilution.[1][9] |
| Extended incubation time | While sometimes necessary, ensure incubation time is standardized (e.g., 16-20 hours) for routine testing to maintain consistency.[9][13] If longer incubation is used, it should be noted. |
| Media composition | Use standardized, recommended media such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.[9] Avoid media with components that may interfere with teicoplanin activity unless specified by the protocol. |
| Contamination | Check for contamination in the inoculum, media, or test wells/plates. Perform purity plates of the inoculum.[14] |
Issue 2: Lower than expected MIC values or failure to detect known resistant strains.
| Potential Cause | Troubleshooting Step |
| Inoculum too low | Ensure the inoculum preparation meets the required density. Poor growth in the positive control well can indicate an insufficient inoculum.[3] |
| Incubation time too short | For suspected glycopeptide-intermediate strains, consider extending the incubation period to 48 hours to allow for the expression of resistance.[1][7] |
| Testing method limitations | Be aware that broth microdilution may not always detect teicoplanin resistance as effectively as agar-based methods.[1][7] Consider using an alternative or confirmatory method like agar dilution. |
| Teicoplanin degradation | Prepare fresh teicoplanin stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Factors Influencing Teicoplanin MIC Variability
| Factor | Parameter | Impact on MIC | References |
| Methodology | Broth Microdilution vs. Agar Dilution | Broth microdilution may yield lower MICs. | [1][7] |
| Automated vs. Manual Methods | Discrepancies in results can occur. | [2][4] | |
| Media | Broth Type (e.g., CAMHB vs. BHI) | Can affect the expression of resistance. | [1] |
| Presence of Serum | High protein binding of teicoplanin can reduce its activity, potentially increasing the apparent MIC. | [5] | |
| Inoculum | Concentration | Higher inoculum can lead to increased MICs (Inoculum Effect). | [3][8] |
| Incubation | Duration (24h vs. 48h) | Longer incubation may reveal higher MICs in some strains. | [1][7] |
Table 2: CLSI vs. EUCAST Teicoplanin Breakpoints for S. aureus
| Interpretation | CLSI (mg/L) | EUCAST (mg/L) |
| Susceptible (S) ≤ | 8 | 2 |
| Intermediate (I) | 16 | - |
| Resistant (R) > | 16 | 2 |
| Note: Breakpoints are subject to change and the latest versions of the respective guidelines should always be consulted.[11][12] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing
This protocol is based on CLSI guidelines.[1][9]
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the teicoplanin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL). Ensure a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add the diluted inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
Protocol 2: Agar Dilution MIC Testing
This protocol is based on CLSI guidelines.[13][15]
-
Preparation of Antibiotic-Containing Agar: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar (cooled to 45-50°C) before pouring the plates. A growth control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
Inoculum Dilution: Dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10^4 CFU per spot.
-
Inoculation: Using an inoculum replicator (e.g., a Steers replicator), spot the standardized bacterial suspensions onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the isolate.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent Teicoplanin MIC results.
Caption: Standard workflow for broth microdilution MIC testing.
References
- 1. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teicoplanin-Resistant Coagulase-Negative Staphylococci: Do the Current Susceptibility Testing Methods Reliably Detect This Elusive Phenotype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Decreased Susceptibilities to Teicoplanin and Vancomycin among Coagulase-Negative Methicillin-Resistant Clinical Isolates of Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - MIC breakpoints for S. aureus according to EUCAST and CLSI guidelines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. ukneqasmicro.org.uk [ukneqasmicro.org.uk]
- 13. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyse.eu [analyse.eu]
- 15. Teicoplanin Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Teicoplanin A2-3 during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and sample preparation of Teicoplanin A2-3 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: Lyophilized Teicoplanin powder is stable for up to three years when stored at temperatures below 25°C.[1] For extended long-term storage, it is recommended to store the powder at -20°C, which ensures stability for at least 12 months.[1] It is also crucial to protect the vials from heat.[1]
Q2: What is the stability of this compound after reconstitution?
A2: Reconstituted solutions of Teicoplanin should be stored under refrigeration at 2-8°C and are generally considered stable for 24 hours.[1][2][3] Solutions stored for longer than this period should be discarded.[1][2] However, some studies have demonstrated that Teicoplanin diluted in a 5% dextrose solution can maintain chemical stability for up to 6 days when stored at 4°C in polyvinyl chloride bags.[1][4]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathway for Teicoplanin is acid hydrolysis.[1][5] This process involves the sequential removal of its three sugar units, leading to the formation of pseudoaglycones and ultimately the aglycone.[1][5] Another potential degradation route is ligand-induced dechlorination when the molecule is exposed to irradiation.[1][6]
Q4: Are there any known chemical incompatibilities with this compound solutions?
A4: Yes, Teicoplanin solutions are incompatible when directly mixed with aminoglycosides.[1][2] These solutions should not be mixed prior to injection and must be administered separately if co-administration is required.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation.
| Problem | Possible Causes | Solutions |
| Loss of Potency in Sample | Incorrect pH: The pH of the solution can significantly impact the stability of Teicoplanin. A pH outside the optimal range of 7.2-7.8 can accelerate acid hydrolysis.[1] | pH Adjustment: Measure the pH of your reconstituted solution. The final reconstituted solution should have a pH between 7.2 and 7.8.[1] If necessary, consider using a different diluent or a buffer system that is compatible with your experimental design and does not interact with Teicoplanin. |
| Exposure to Light: Photodegradation can occur, especially with prolonged exposure to light.[1] | Light Protection: Protect Teicoplanin solutions from light by using amber vials or by wrapping the container in aluminum foil, particularly during long-term experiments or storage.[1] | |
| Oxidative Stress: While less documented, oxidation can be a degradation pathway for complex molecules like Teicoplanin. | Inert Environment: If oxidative degradation is suspected, consider purging your solutions with an inert gas such as nitrogen or argon before sealing the storage container. Also, avoid contamination with metal ions that can catalyze oxidation.[1] | |
| Inappropriate Diluent: The choice of diluent can affect the stability of Teicoplanin. | Diluent Selection: Studies have shown good stability in 5% dextrose solution.[1][4] If using a different diluent, it is advisable to perform a stability study to ensure compatibility. | |
| Unexpected Peaks in Chromatography | Degradation Products: The appearance of extra peaks can indicate the presence of degradation products from acid hydrolysis or other pathways.[7] | Review Sample Handling: Re-evaluate your sample handling and storage procedures to minimize degradation. Ensure that acidic conditions are carefully controlled throughout the process.[7] |
| Matrix Interference: Components from the biological matrix (e.g., plasma, serum) can co-elute with the analyte.[7] | Optimize Chromatography: Adjust the chromatographic method to improve the separation of this compound from any interfering peaks.[7] | |
| Contamination: Contaminants from collection tubes or reagents can introduce extraneous peaks.[7] | Use High-Purity Materials: Employ high-purity reagents and test different types of collection tubes to check for potential leachables.[7] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol outlines a general method for preparing this compound samples for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for mobile phase adjustment)
-
0.22 µm syringe filters
-
Vials for autosampler
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in ultrapure water or a suitable buffer.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation (from biological matrix, e.g., plasma):
-
To 200 µL of plasma containing Teicoplanin, add 400 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube.
-
For some methods, an additional rinsing step with chloroform (B151607) (600 µL) may be used to further clean the sample.[8]
-
Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
Protocol 2: Stability Testing of this compound in Solution
This protocol describes a method to assess the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
Chosen diluent (e.g., 5% dextrose, phosphate-buffered saline)
-
HPLC system as described in Protocol 1
-
Storage containers (e.g., amber vials, PVC bags)
-
Refrigerator or incubator set to the desired storage temperature
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the chosen diluent.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the solution.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Analyze by HPLC to determine the initial concentration (C₀).
-
-
Storage:
-
Store the remaining solution under the desired conditions (e.g., 4°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 72h, 6 days), withdraw an aliquot of the stored solution.
-
Filter and analyze by HPLC as done for the initial analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point. Degradation is often considered significant if the concentration falls below 90% of the initial value.[1]
-
Data Summary
Table 1: Recommended Storage Conditions for Teicoplanin
| Form | Storage Temperature | Duration of Stability | Reference(s) |
| Lyophilized Powder | < 25°C | Up to 3 years | [1] |
| Lyophilized Powder | -20°C | At least 12 months | [1] |
| Reconstituted Solution | 5°C (Refrigerated) | 24 hours | [1][2] |
| Diluted in 5% Dextrose | 4°C (Refrigerated) | Up to 6 days | [1][4] |
| Plasma/Serum Samples | Room Temperature | Up to 24 hours | [7] |
| Plasma/Serum Samples | 2-8°C (Refrigerated) | Up to 7 days | [7] |
| Plasma/Serum Samples | -20°C | At least 14 days | [7] |
| Plasma/Serum Samples | -80°C | Long-term | [7] |
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Major degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campus.sanofi [campus.sanofi]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of Glycopeptide Resistance: A Comparative Guide to Cross-Resistance with Teicoplanin A2-3
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between glycopeptide antibiotics is paramount in the fight against multidrug-resistant Gram-positive infections. This guide provides an objective comparison of Teicoplanin A2-3's cross-resistance profile with other key glycopeptides, supported by experimental data and detailed methodologies.
Teicoplanin, a glycopeptide antibiotic, is a complex of several components, with this compound being a major constituent. Its primary mechanism of action, like other glycopeptides, is the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] However, the emergence of resistance, most notably through the alteration of this target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), presents a significant clinical challenge and raises questions about cross-resistance within this antibiotic class.[2][3]
Comparative In Vitro Activity
The cross-resistance patterns between Teicoplanin and other glycopeptides, such as Vancomycin (B549263), Dalbavancin (B606935), and Oritavancin (B1663774), are not always predictable and can depend on the specific resistance mechanism of the bacterial strain. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of their in vitro activity against susceptible and resistant Gram-positive pathogens.
| Antibiotic | Organism (Resistance Phenotype) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Teicoplanin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - 4 | 0.25 | 1 |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 2 | 0.5 | 1 |
| Dalbavancin | Teicoplanin-nonsusceptible Coagulase-Negative Staphylococci (CoNS) | 0.03 - 0.25 | - | - |
| Oritavancin | Vancomycin-Resistant Enterococcus faecium (VRE, VanA) | - | 0.03 | 0.12 |
Table 1: Comparative MICs of Glycopeptides against Resistant Staphylococci and Enterococci. Data compiled from multiple sources.[4][5][6]
| Antibiotic | Organism (Resistance Genotype) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Teicoplanin | Enterococcus faecium (VanA) | High | - | - |
| Vancomycin | Enterococcus faecium (VanA) | High | - | - |
| Dalbavancin | Enterococcus faecium (VanA) | - | 16 | - |
| Oritavancin | Enterococcus faecium (VanA) | - | 0.03 | 0.12 |
| Dalbavancin | Enterococcus faecium (VanB) | 0.03 - 0.12 | - | - |
| Oritavancin | Enterococcus faecalis (VanB) | - | 0.015 | 0.015 |
Table 2: Activity of Newer Glycopeptides against Vancomycin-Resistant Enterococci (VRE) with Characterized Resistance Genes. Data compiled from multiple sources.[4][7]
Mechanisms of Cross-Resistance
The primary driver of high-level cross-resistance between vancomycin and teicoplanin is the acquisition of the vanA gene cluster. This operon encodes enzymes that reprogram the synthesis of the peptidoglycan precursor, leading to the production of D-Ala-D-Lac, which has a significantly lower binding affinity for both drugs.[3] The vanB gene cluster also confers resistance to vancomycin but often leaves isolates susceptible to teicoplanin. Newer lipoglycopeptides, such as dalbavancin and oritavancin, have modified structures that can enhance their activity against some vancomycin-resistant strains.[4][5] Oritavancin, for instance, demonstrates potent activity against VanA- and VanB-mediated VRE.[5]
References
- 1. Amides of de-acetylglucosaminyl-deoxy teicoplanin active against highly glycopeptide-resistant enterococci. Synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dalbavancin activity against selected populations of antimicrobial-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to the Quantification of Teicoplanin A2-3: HPLC-UV vs. a Novel UPLC-MS/MS Method
For researchers, scientists, and drug development professionals engaged in the study of glycopeptide antibiotics, the precise and accurate quantification of Teicoplanin and its subcomponents is critical. Teicoplanin is a complex mixture of several active molecules, with Teicoplanin A2-3 being a significant component. This guide provides an objective comparison between the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a recently developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Teicoplanin, including the A2-3 subcomponent.
This comparison is supported by experimental data from published studies, offering a clear overview of the performance, protocols, and advantages of each technique to aid in selecting the most appropriate method for specific research or clinical needs.
Performance Data at a Glance
The following table summarizes the key performance metrics for a validated HPLC-UV method and a novel UPLC-MS/MS method for Teicoplanin quantification. This allows for a direct comparison of their analytical capabilities.
| Parameter | HPLC-UV Method | Novel UPLC-MS/MS Method |
| Linearity Range | 7.8–500 mg/L[1][2][3] | 2.5–150 mg/L (total teicoplanin)[4][5][6][7] |
| Precision (CV%) | 3.69–13.8%[1] | <5.97%[4][5][6][7] |
| Accuracy | 93.92–110.7%[1] | 107% (bias)[4][5][6][7] |
| Limit of Quantification (LOQ) | 7.81 mg/L[1] | 1 μg/mL[8] |
| Limit of Detection (LOD) | 0.2 μg/mL[8] | Not explicitly stated in all studies, but lower than LOQ |
| Run Time | ~70 min[1] | 5.5 min[4][5][6][7] |
Experimental Protocols
Detailed methodologies for both the established HPLC-UV method and the novel UPLC-MS/MS method are provided below. These protocols are based on validated methods from scientific literature.
Established Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This robust and widely accessible method is suitable for the routine quantification of Teicoplanin in plasma samples.
Sample Preparation:
-
Plasma samples are deproteinized using acetonitrile (B52724).[2][3]
-
An internal standard (e.g., polymyxin (B74138) B) is added to improve accuracy.[1][2][3]
-
The mixture is centrifuged, and the supernatant is collected for analysis.
Chromatographic Conditions:
-
Mobile Phase: An isocratic elution with a mixture of NaH2PO4 buffer and acetonitrile (e.g., 78:22, v/v).[2][3]
-
Flow Rate: Typically around 1.0 mL/min.
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This newer method offers significantly improved speed, sensitivity, and the ability to quantify individual Teicoplanin components, including unbound concentrations.[4][5][6]
Sample Preparation (for total teicoplanin):
-
50 µL of patient serum is mixed with 50 µL of Milli-Q water and 150 µL of an internal standard solution.[5]
-
The mixture is vortexed and then centrifuged.[5]
-
The supernatant is diluted with the initial mobile phase component (eluent A), vortexed, and centrifuged again before injection.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: UPLC system.
-
Detection: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization.[9]
-
Run Time: A rapid total run time of 5.5 minutes allows for high-throughput analysis.[4][5][6][7]
Workflow and Pathway Visualizations
To better illustrate the processes, the following diagrams are provided.
Caption: Workflow for this compound quantification using the new UPLC-MS/MS method.
Caption: Logical comparison of HPLC-UV and the new UPLC-MS/MS analytical methods.
References
- 1. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro MIC of Teicoplanin with In Vivo Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic option for severe Gram-positive infections. Its clinical efficacy is closely linked to its in vitro activity, as determined by the Minimum Inhibitory Concentration (MIC). Numerous studies have demonstrated that a lower teicoplanin MIC against the infecting pathogen is associated with more favorable clinical outcomes, including higher cure rates and lower mortality.[3] Vancomycin (B549263), another glycopeptide, is the most common comparator for teicoplanin. While both antibiotics exhibit similar mechanisms of action by inhibiting bacterial cell wall synthesis, they differ in their pharmacokinetic profiles and incidence of adverse effects.[4][5] Meta-analyses suggest that teicoplanin is as effective as vancomycin in treating infections but is associated with a lower risk of nephrotoxicity.[5]
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the elongation and cross-linking of the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.
Mechanism of Teicoplanin Action.
In Vitro and In Vivo Correlation: A Comparative Overview
The correlation between the in vitro susceptibility of a pathogen to teicoplanin and the in vivo clinical outcome is a critical factor in guiding therapeutic decisions.
Data Presentation
The following tables summarize quantitative data from various studies, comparing the in vitro activity (MIC) of teicoplanin and vancomycin with clinical and in vivo outcomes.
Table 1: In Vitro MIC Distribution of Teicoplanin and Vancomycin against MRSA
| Organism | Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| MRSA | Teicoplanin | 0.125 - 4 | 0.25 | 1 | [4][6] |
| MRSA | Vancomycin | 0.25 - 2 | 0.5 | 1 | [4][6] |
Table 2: Correlation of Teicoplanin MIC with Clinical Outcomes in MRSA Bacteremia
| Study Population | MIC Breakpoint (mg/L) | Outcome Measure | Favorable Outcome Rate (Low MIC vs. High MIC) | p-value | Reference |
| 146 Adult Patients | <1.5 vs. ≥1.5 | Clinical Response | Favorable response significantly higher in low MIC group | <0.01 | [3] |
| 146 Adult Patients | <1.5 vs. ≥1.5 | 30-day Survival | Significantly better survival in high-dose regimen regardless of MIC | N/A | [3] |
Table 3: Comparative In Vivo Efficacy in Animal Models
| Animal Model | Infection | Antibiotic | Efficacy Endpoint | Outcome | Reference |
| Mice | S. aureus infection | Teicoplanin (33 mg/kg) | Survival | 24 of 29 survivors | |
| Mice | S. aureus infection | Vancomycin (33 mg/kg) | Survival | 21 of 29 survivors | |
| Rabbit | Chronic MRSA Osteomyelitis | Teicoplanin-loaded calcium sulfate | Bacterial load, bone regeneration | Superior to IV teicoplanin |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
1. Materials:
- Teicoplanin A2-3 (or complex) analytical standard
- Vancomycin hydrochloride analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum of the test organism (e.g., MRSA) standardized to 0.5 McFarland turbidity
- Sterile saline or broth for dilutions
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips
2. Procedure:
- Preparation of Antibiotic Stock Solutions: Prepare stock solutions of teicoplanin and vancomycin in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
- Serial Dilutions:
- Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
- Add 200 µL of the antibiotic stock solution to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
- Well 11 serves as the growth control (no antibiotic).
- Well 12 serves as the sterility control (no inoculum).
- Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Inoculation: Add the standardized bacterial inoculum to wells 1 through 11.
- Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).
Protocol 2: In Vivo Murine Thigh Infection Model
This animal model is used to assess the in vivo efficacy of antimicrobial agents.
1. Animals:
- Female ICR/Swiss mice (or other suitable strain), typically 4-6 weeks old.
- Animals are often rendered neutropenic by treatment with cyclophosphamide (B585) to mimic an immunocompromised state.
2. Bacterial Strain and Inoculum Preparation:
- A clinically relevant strain of MRSA is grown to the mid-logarithmic phase.
- The bacterial suspension is washed and diluted in sterile saline to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).
3. Infection Procedure:
- Mice are anesthetized.
- A 0.1 mL volume of the bacterial inoculum is injected into the thigh muscle of each mouse.
4. Treatment:
- At a predetermined time post-infection (e.g., 2 hours), treatment is initiated.
- Teicoplanin and the comparator agent (e.g., vancomycin) are administered via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. A control group receives a placebo (e.g., sterile saline).
5. Efficacy Assessment:
- At a specified time point (e.g., 24 hours after the start of treatment), mice are euthanized.
- The infected thigh muscles are aseptically removed, homogenized, and serially diluted.
- The dilutions are plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/thigh).
- The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the control group.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for correlating in vitro MIC with in vivo outcomes.
Workflow for Correlating In Vitro MIC with In Vivo Outcomes.
Conclusion
The in vitro MIC of the teicoplanin complex is a valuable predictor of its in vivo efficacy against Gram-positive pathogens, particularly MRSA. The available data consistently demonstrates that lower MIC values are associated with improved clinical outcomes. When compared to vancomycin, teicoplanin offers comparable efficacy with a potentially more favorable safety profile, especially concerning nephrotoxicity. While specific data for the this compound component remains elusive in the public domain, the robust performance of the teicoplanin complex as a whole supports its continued importance in the clinical management of serious Gram-positive infections. Further research aimed at elucidating the individual contributions of the Teicoplanin A2 components to the overall antimicrobial activity would be beneficial for optimizing therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. The comparative efficacy and safety of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Teicoplanin A2-3 with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin, a glycopeptide antibiotic, is a crucial therapeutic agent against severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors[1]. The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance clinical efficacy. This guide provides a comparative analysis of the synergistic effects of Teicoplanin A2-3, a key component of the teicoplanin complex, with other classes of antibiotics, supported by experimental data.
It is important to note that the majority of the available research has been conducted on the teicoplanin complex rather than the isolated this compound component. Therefore, the data presented herein primarily reflects the activity of the teicoplanin complex.
Comparative Analysis of Synergistic Activity
The synergistic potential of antibiotic combinations is commonly evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and the time-kill curve analysis to assess the rate and extent of bactericidal activity.
This compound and β-Lactam Antibiotics
A significant body of evidence demonstrates strong synergistic interactions between teicoplanin and various β-lactam antibiotics against MRSA[2][3][4][5][6]. This synergy is particularly noteworthy as β-lactams are typically ineffective against MRSA on their own. The proposed mechanism involves the β-lactam antibiotic's ability to interfere with penicillin-binding proteins (PBPs), which in turn may facilitate teicoplanin's access to its target site in the bacterial cell wall[2].
Table 1: Synergistic Activity of Teicoplanin and β-Lactams against MRSA (Checkerboard Assays)
| β-Lactam Antibiotic | Mean FIC Index* | Percentage of Synergistic Strains | Reference |
| Imipenem | 0.113 | Not Specified | [3] |
| Panipenem | 0.124 - 0.1259 | 100% | [3][4] |
| Meropenem | 0.163 - 0.293 | Not Specified | [3][5] |
| Flomoxef | 0.230 - 0.2019 | 99.1% | [3][4] |
| Cefmetazole | 0.1995 | 100% | [4] |
| Cefepime | 0.3257 - 0.387 | 88.1% | [4][5] |
| Sulbactam/Ampicillin | 0.264 | Not Specified | [3] |
| Cefoselis | 0.388 | Not Specified | [3] |
| Biapenem | 0.488 | Not Specified | [5] |
| Cefozopran | 0.593 | Not Specified | [5] |
*An FIC index of ≤ 0.5 is indicative of synergy.
This compound and Aminoglycoside Antibiotics
The combination of teicoplanin with aminoglycosides, such as gentamicin (B1671437), has shown synergistic and bactericidal effects, particularly against Enterococcus faecalis[7]. While the exact mechanism of this synergy is not as clearly defined as with β-lactams, it is thought that the cell wall damage caused by teicoplanin may enhance the uptake of aminoglycosides into the bacterial cell, where they inhibit protein synthesis.
Table 2: Synergistic Activity of Teicoplanin and Gentamicin against Enterococcus faecalis (Time-Kill Assays)
| Teicoplanin Concentration | Gentamicin Concentration | Outcome | Reference |
| 10 µg/mL | 1, 3, or 10 µg/mL | Bactericidal effect | [7] |
| 0.5 µg/mL | 1, 3, or 10 µg/mL | Synergy observed in all 7 strains tested | [7] |
Time-kill studies have also demonstrated synergy between teicoplanin and gentamicin against Staphylococcus aureus and coagulase-negative staphylococci[8]. However, consistent synergistic killing was not always observed against pathogenic diphtheroids, suggesting that the effect can be strain-dependent[9][10].
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotic are prepared at a concentration that is a multiple of the highest concentration to be tested[11].
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are performed along the y-axis, and serial twofold dilutions of the second antibiotic are made along the x-axis[2][12].
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well[12][13].
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension[11][12].
-
Incubation: The plate is incubated at 37°C for 18-24 hours[11].
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the bactericidal activity of antibiotics over time.
-
Preparation of Cultures: A standardized bacterial inoculum (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium[14].
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often multiples of the MIC). A growth control without any antibiotic is included[15].
-
Sampling: Aliquots are withdrawn from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours)[2].
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL)[2].
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point[2][7][14].
Signaling Pathways and Mechanisms of Synergy
Teicoplanin and β-Lactam Synergy
The synergistic effect of teicoplanin and β-lactams against MRSA is attributed to their complementary actions on the bacterial cell wall.
Conclusion
The combination of this compound with other antibiotics, particularly β-lactams, demonstrates significant synergistic activity against clinically important Gram-positive pathogens like MRSA. This guide provides a summary of the available quantitative data and detailed experimental protocols to aid researchers in further exploring and developing effective combination therapies. The presented workflows and mechanistic diagrams offer a visual representation of the key processes involved in assessing and understanding these synergistic interactions. Further research is warranted to elucidate the precise mechanisms of synergy with aminoglycosides and to evaluate the clinical efficacy of these combinations in well-controlled trials.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. [Combination effect of teicoplanin and various antibiotics against hetero-VRSA and VRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Combination effect of teicoplanin and beta-lactams on MRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Teicoplanin-Gentamicin Given Once a Day on the Basis of Pharmacokinetics in Humans for Treatment of Enterococcal Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal activities of teicoplanin, vancomycin, and gentamicin alone and in combination against Staphylococcus aureus in an in vitro pharmacodynamic model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic activity between vancomycin or teicoplanin and gentamicin or tobramycin against pathogenic diphtheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
Teicoplanin A2-3: A Comparative Analysis for Researchers and Drug Development Professionals
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of five major active lipoglycopeptide components designated A2-1 through A2-5, with the A2 complex recognized as the primary active moiety.[1][2] While detailed head-to-head in vitro activity data for each purified A2 component is not extensively available in public literature, the Teicoplanin complex as a whole demonstrates potent activity against a wide range of Gram-positive bacteria.[1] This guide provides a comparative statistical analysis of Teicoplanin, with a focus on its A2 components, against its primary alternative, Vancomycin (B549263), and includes supporting experimental data and methodologies.
Comparative In Vitro Activity
The in vitro potency of Teicoplanin is comparable to or greater than Vancomycin against many Gram-positive pathogens. While both are effective against staphylococci, Teicoplanin often exhibits superior activity against enterococci and certain streptococci.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Teicoplanin and Vancomycin
| Organism | Teicoplanin (MIC90) | Vancomycin (MIC90) | Reference |
| Oxacillin-sensitive Staphylococcus aureus | Equally Active | Equally Active | [3] |
| Oxacillin-resistant Staphylococcus aureus | 0.5 | 2.0 | [3] |
| Staphylococcus epidermidis | Equally Active | Equally Active | [3] |
| Oxacillin-resistant Staphylococcus haemolyticus | 8.0 | 2.0 | [3] |
| Streptococci | 2- to 8-fold more active | - | [3] |
| Enterococci | 4- to 40-fold more active | - | [4] |
MIC90: Minimum Inhibitory Concentration for 90% of isolates.
Dalbavancin, a newer lipoglycopeptide, generally shows greater in vitro activity than both Teicoplanin and Vancomycin against a range of Gram-positive cocci.[5]
Clinical Efficacy and Safety Comparison
Multiple clinical trials have compared the efficacy and safety of Teicoplanin and Vancomycin in treating infections caused by Gram-positive organisms.[6] A meta-analysis of 11 clinical trials indicated that both antibiotics have similar clinical response rates, with over three-quarters of patients in each group responding to therapy.[6] Another meta-analysis of 24 studies involving 2,610 patients found similar rates of clinical cure, microbiological cure, and mortality between the two drugs.[7][8]
However, a significant difference is observed in their safety profiles. The meta-analysis showed a lower incidence of adverse events in patients receiving Teicoplanin (13.9%) compared to Vancomycin (21.9%).[6] Specifically, Teicoplanin is associated with a lower risk of nephrotoxicity, skin rash, and red man syndrome.[7][8]
Table 2: Clinical Efficacy and Safety of Teicoplanin vs. Vancomycin
| Outcome | Teicoplanin | Vancomycin | Key Findings | Reference |
| Clinical Response Rate | >75% | >75% | Similar efficacy | [6] |
| Clinical Cure | Similar | Similar | No significant difference | [7][8] |
| Microbiological Cure | Similar | Similar | No significant difference | [7][8] |
| Mortality | Similar | Similar | No significant difference | [7][8] |
| Adverse Events | 13.9% | 21.9% | Significantly fewer with Teicoplanin | [6] |
| Nephrotoxicity | Lower Risk (RR 0.66) | Higher Risk | Teicoplanin is less damaging to the kidneys | [7][8] |
| Skin Rash | Lower Risk (RR 0.57) | Higher Risk | - | [8] |
| Red Man Syndrome | Lower Risk (RR 0.21) | Higher Risk | - | [8] |
RR: Risk Ratio
Pharmacokinetic and Pharmacodynamic Profile
Teicoplanin has a longer half-life (70-100 hours) than Vancomycin, which allows for once-daily dosing.[2][6] It can be administered intravenously or intramuscularly, offering more flexibility in clinical practice.[6] The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is a key pharmacodynamic parameter for glycopeptides. For Teicoplanin in MRSA infections, an AUC24/MIC ratio of ≥900 µg·h/mL is suggested to ensure a sufficient bacteriological response.[9][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of Teicoplanin A2 components, adapted from standardized protocols.
1. Isolation and Purification of Teicoplanin A2 Components:
-
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for separating the individual A2 components from the Teicoplanin complex.[1]
-
Stationary Phase: A reversed-phase C18 column is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed.[1]
-
Detection and Collection: A UV detector is used to monitor the elution, and fractions corresponding to each A2 peak are collected.[1]
-
Purity Assessment: The purity of the isolated components should be confirmed using analytical HPLC.[1]
2. Antimicrobial Susceptibility Testing:
-
Methodology: The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure for determining the MIC.[1]
-
Procedure:
-
Prepare a series of two-fold dilutions of each purified Teicoplanin A2 component in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[1]
-
Add a standardized inoculum of the test bacterial strain (approximately 5 x 10^5 colony-forming units per milliliter) to each well.[1]
-
Include appropriate growth and sterility controls.[1]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[1]
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]
-
Visualizations
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][11] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks both the polymerization of the glycan chain and the transpeptidation cross-linking step.[12][13][14]
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of Teicoplanin A2 components.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative in vitro activity of teicoplanin and vancomycin against United States teicoplanin clinical trial isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity and human pharmacokinetics of teicoplanin [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of a Surrogate Agent (Vancomycin or Teicoplanin) for Initial Susceptibility Testing of Dalbavancin: Results from an International Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparative efficacy and safety of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teicoplanin versus vancomycin for proven or suspected infection | Cochrane [cochrane.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized double-blind trial of vancomycin versus teicoplanin for the treatment of gram-positive bacteremia in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 14. Teicoplanin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Teicoplanin A2-3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of Teicoplanin A2-3 is paramount. This document provides immediate, essential guidance on personal protective equipment, operational procedures, and disposal plans to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. For tasks requiring high dexterity, thinner, single-use gloves may be appropriate, but should be disposed of immediately after use. For tasks with a risk of mechanical hazard, thicker gloves are recommended. Always wash hands thoroughly after removing gloves.[1] |
| Eye and Face Protection | Safety Glasses/Goggles | Use safety glasses with side shields or goggles to protect against dust particles.[1] In situations with a risk of splashing, a face shield may be necessary.[2][3] |
| Respiratory Protection | Dust Respirator/Mask | A NIOSH-approved N95 or N100 respirator is recommended to protect against airborne particles when handling the powder.[2] In cases where local exhaust ventilation is insufficient to control airborne concentrations, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[1] |
| Body Protection | Lab Coat/Gown | A disposable gown or a clean lab coat should be worn.[2] For procedures with a higher risk of contamination, a polyethylene-coated polypropylene (B1209903) gown or similar laminate material that resists permeability is advisable.[2] Overalls and a PVC apron can provide additional protection.[1] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice of wearing closed-toe shoes is required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry place, following the specific storage temperature instructions on the product insert.[4]
-
Ensure the storage area is well-ventilated.
2. Preparation and Handling:
-
Work in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust generation and inhalation.[5]
-
Use local exhaust ventilation where solids are handled as powders.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing or transferring the powder, use techniques that minimize dust creation (e.g., careful scooping, avoiding dropping material from a height).
-
For reconstitution, slowly add the solvent to the vial of this compound. Gently roll or swirl the vial to dissolve the powder, avoiding vigorous shaking which can cause foaming.[6][7] If foam develops, allow it to settle for approximately 15 minutes.[6][7]
3. Experimental Use:
-
Follow established laboratory protocols for the specific experiment.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, wipes, and pipette tips, should be collected in a designated, sealed waste container.[1]
-
Empty Containers: Decontaminate empty containers if possible. Otherwise, dispose of them as chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1][5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel.[5] Seek medical attention.[5]
-
Spill Cleanup: In case of a spill, avoid breathing the dust.[1] Wear appropriate PPE, including a respirator, gloves, and safety goggles.[5] Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep, shovel, or vacuum the spilled material into a clean, dry, labeled, and sealable container for disposal as chemical waste.[1] Ventilate the area after cleanup is complete.
Visual Guides
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response logic.
Caption: A flowchart outlining the key steps for safely handling this compound.
Caption: A diagram illustrating the immediate actions to take for different exposure routes.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wsh.nhs.uk [wsh.nhs.uk]
- 7. phw.nhs.wales [phw.nhs.wales]
- 8. chemscience.com [chemscience.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. carlroth.com [carlroth.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
